molecular formula C16H17NO5S B5778553 methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate

methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B5778553
M. Wt: 335.4 g/mol
InChI Key: OBGACNVMIKZZMY-UHFFFAOYSA-N
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Description

Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a sulfonamide-based compound that has been synthesized using different methods. In

Advantages and Limitations for Lab Experiments

Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has several advantages for lab experiments, including its stability and solubility in various solvents. However, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based drug delivery systems for the targeted delivery of drugs. Another potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate and its potential applications in various fields.
Conclusion:
In conclusion, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods, including the reaction of 4-hydroxyphenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol. This compound is then reacted with methyl chloroacetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. Another method involves the reaction of 4-chlorophenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol, which is then reacted with methyl acetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate.

Scientific Research Applications

Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system. In agriculture, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit herbicidal properties, making it a potential alternative to traditional herbicides. In material science, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been studied for its potential use in the development of new materials.

properties

IUPAC Name

methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-5-3-4-6-15(12)17-23(19,20)14-9-7-13(8-10-14)22-11-16(18)21-2/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGACNVMIKZZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate

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